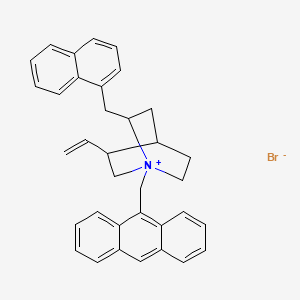
N-(9-Anthracenemethyl)cinchonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Anthracenemethyl)cinchonium bromide is a chemical compound with the molecular formula C34H33BrN2O and a molecular weight of 548.565 g/mol. This compound is known for its unique structure, which combines the anthracene moiety with the cinchonium framework, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Anthracenemethyl)cinchonium bromide typically involves the reaction of cinchonine with 9-anthracenemethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-Anthracenemethyl)cinchonium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted cinchonium derivatives.
Wissenschaftliche Forschungsanwendungen
N-(9-Anthracenemethyl)cinchonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral phase-transfer catalyst in asymmetric synthesis.
Biology: Employed in the study of molecular interactions and binding studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(9-Anthracenemethyl)cinchonium bromide involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions, while the cinchonium framework provides chiral recognition. These interactions enable the compound to act as an effective chiral phase-transfer catalyst, facilitating asymmetric reactions by transferring chiral information to the substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9-Anthracenemethyl)cinchonidinium bromide
- O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
- N-(9-Anthracenemethyl)cinchonindinium chloride
Uniqueness
N-(9-Anthracenemethyl)cinchonium bromide stands out due to its unique combination of the anthracene and cinchonium moieties. This structure provides both chiral recognition and π-π stacking capabilities, making it a versatile compound in various applications. Its ability to act as a chiral phase-transfer catalyst is particularly noteworthy, as it enables highly selective and efficient asymmetric synthesis.
Eigenschaften
Molekularformel |
C35H34BrN |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
1-(anthracen-9-ylmethyl)-5-ethenyl-2-(naphthalen-1-ylmethyl)-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C35H34N.BrH/c1-2-25-23-36(24-35-33-16-7-4-11-28(33)20-29-12-5-8-17-34(29)35)19-18-27(25)21-31(36)22-30-14-9-13-26-10-3-6-15-32(26)30;/h2-17,20,25,27,31H,1,18-19,21-24H2;1H/q+1;/p-1 |
InChI-Schlüssel |
DCVKTRNEPIAXLT-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC1C[N+]2(CCC1CC2CC3=CC=CC4=CC=CC=C43)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

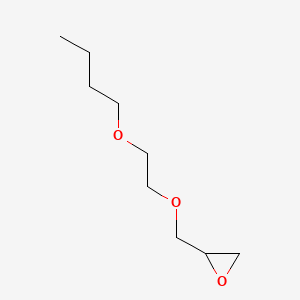
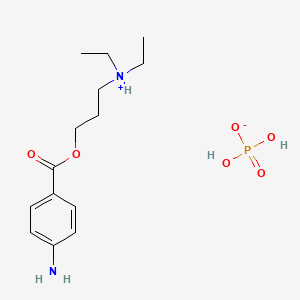
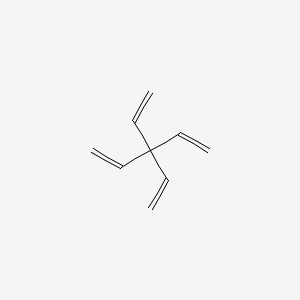
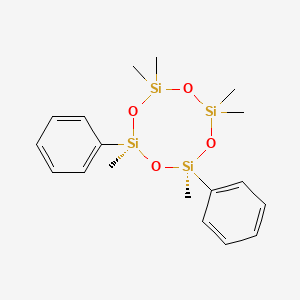
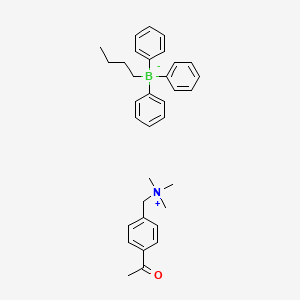
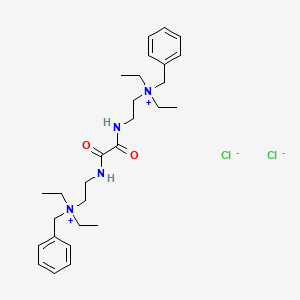
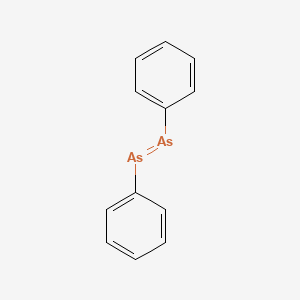
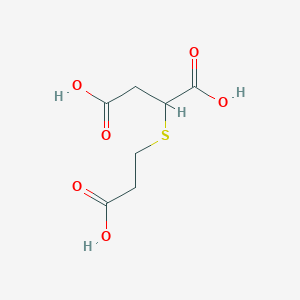
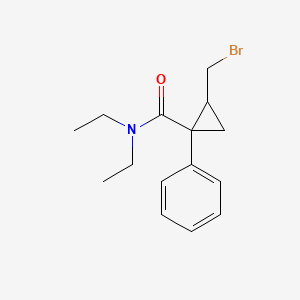

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
